molecular formula C12H18 B13838309 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene

1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene

Cat. No.: B13838309
M. Wt: 162.27 g/mol
InChI Key: MLMYZQIKNUSPOX-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is a complex organic compound characterized by its unique cyclopentadiene structure. This compound is notable for its multiple methyl groups and a methylidene group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated cyclopentane derivatives.

    Substitution: Halogenated cyclopentadiene derivatives.

Scientific Research Applications

1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Similar structure but with different methyl group positions.

    1,2,3,4-Tetramethyl-5-methylidene-cyclopenta-1,3-diene: Another cyclopentadiene derivative with a similar methylidene group.

Uniqueness

1,2,4-Trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene is unique due to its specific arrangement of methyl groups and the presence of a propan-2-yl group

Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2,4-trimethyl-5-methylidene-3-propan-2-ylcyclopenta-1,3-diene

InChI

InChI=1S/C12H18/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,3H2,1-2,4-6H3

InChI Key

MLMYZQIKNUSPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1=C)C)C(C)C)C

Origin of Product

United States

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